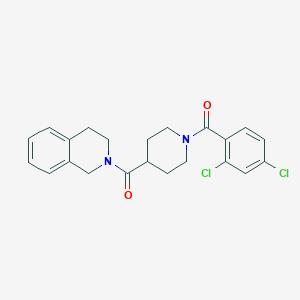
N-butyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "BTB" and is a member of the oxadiazole family of compounds. The purpose of
Mechanism of Action
The mechanism of action of BTB is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. Specifically, BTB has been shown to inhibit the Akt/mTOR pathway, which is a key pathway involved in cancer cell growth. Additionally, BTB has been shown to inhibit the expression of various proteins that are involved in cell cycle regulation, such as cyclin D1.
Biochemical and Physiological Effects:
BTB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, BTB has been shown to have anti-inflammatory properties. Specifically, BTB has been shown to inhibit the production of various pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, BTB has been shown to inhibit the activation of NF-κB, which is a key transcription factor involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of using BTB in lab experiments is its specificity for cancer cells. BTB has been shown to have minimal toxicity to normal cells, which is a promising characteristic for a potential cancer treatment. Additionally, BTB has been shown to be stable in various biological fluids, which is important for its potential use in vivo. One limitation of using BTB in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on BTB. One area of research is in the development of more efficient synthesis methods to increase the yield of BTB. Additionally, further research is needed to fully understand the mechanism of action of BTB and its potential use in cancer treatment. Finally, research is needed to evaluate the potential use of BTB in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Conclusion:
In conclusion, N-butyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a promising compound that has gained significant attention in scientific research. Its potential therapeutic applications in cancer treatment and its anti-inflammatory properties make it a promising compound for further research. While there are limitations to its use in lab experiments, the potential benefits of BTB make it an important compound for future research.
Synthesis Methods
The synthesis of BTB involves a multi-step process that begins with the reaction of 2-aminothiophenol with ethyl chloroformate to form 3-(2-ethoxycarbonylphenylthio)-1,2,4-oxadiazole. This intermediate is then reacted with n-butylamine to form N-butyl-3-(2-ethoxycarbonylphenylthio)-1,2,4-oxadiazol-5-amine. Finally, this compound is reacted with butanoyl chloride to form N-butyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. The overall yield of this synthesis method is around 35%.
Scientific Research Applications
BTB has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. BTB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BTB has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
properties
IUPAC Name |
N-butyl-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-2-3-9-15-12(18)7-4-8-13-16-14(17-19-13)11-6-5-10-20-11/h5-6,10H,2-4,7-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXRXONTEOBSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCC1=NC(=NO1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B7711227.png)



![N-cycloheptyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711251.png)


![N-cycloheptyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711286.png)
